tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate is a synthetic small molecule featuring a pyrimidine core substituted at the 4-position with a 5-chloro-2-hydroxyphenyl group. The piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, enhancing solubility and stability during synthesis . This compound is structurally related to kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and serotonin receptor modulators, as evidenced by its analogs in the literature . The 5-chloro-2-hydroxyphenyl substituent likely contributes to hydrogen bonding and π-π stacking interactions, which are critical for target engagement in biological systems.
Properties
IUPAC Name |
tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)17-21-7-6-15(22-17)14-12-13(20)4-5-16(14)25/h4-7,12,25H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBKSHZYWGUBDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123583 | |
| Record name | 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235407-36-9 | |
| Record name | 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235407-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[4-(5-chloro-2-hydroxyphenyl)-2-pyrimidinyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501123583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrimidine Derivative
Method Overview:
The pyrimidine core, bearing the 5-chloro-2-hydroxyphenyl substituent, is typically synthesized via nucleophilic substitution or cyclization reactions involving suitable precursors such as β-dicarbonyl compounds or amidines, followed by chlorination.
- Formation of the pyrimidine ring: Condensation of β-aminocrotonic derivatives with formamidine or related amidines under reflux conditions.
- Introduction of the 5-chloro-2-hydroxyphenyl group: Nucleophilic aromatic substitution where a chlorinated phenolic derivative reacts with the pyrimidine intermediate.
- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Elevated temperatures (~100°C) to facilitate cyclization and substitution.
- Catalysis with bases like potassium carbonate or sodium hydride to promote nucleophilic attack.
| Step | Reagents | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|---|
| 1 | β-Aminocrotonic derivative + amidine | DMF | Reflux (~100°C) | 12-24h | 70-80% | Literature, |
| 2 | Chlorinated phenol derivative | - | - | - | - | - |
Chlorination and Hydroxyphenyl Substitution
Method Overview:
The phenolic group is introduced via nucleophilic substitution of a chlorinated precursor with phenolic compounds under basic conditions, often employing chlorination agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Use of bases like potassium carbonate or sodium hydride.
- Solvents such as DMF or DMSO.
- Elevated temperatures (~70-100°C) to promote substitution.
- Chlorination of phenols at the 5-position enhances reactivity toward nucleophilic substitution, enabling efficient attachment to the pyrimidine ring.
| Step | Reagents | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|---|
| 3 | PhOH derivative + POCl₃ | DMSO | 70-100°C | 4-8h | 65-75% | , |
Formation of the Piperazine-1-carboxylate Moiety
Method Overview:
The piperazine ring is introduced via nucleophilic substitution of a suitable halogenated piperazine derivative with the pyrimidine intermediate.
- Use of tert-butyl carbamate (Boc) protected piperazine derivatives to prevent unwanted side reactions.
- Nucleophilic attack on activated pyrimidine or chlorinated intermediates.
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Potassium tert-butoxide or N,N-diisopropylethylamine.
- Temperature: Room temperature to 100°C depending on the reaction step.
- The Boc-protected piperazine reacts efficiently with the pyrimidine core under mild conditions, yielding the protected intermediate.
| Step | Reagents | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|---|
| 4 | Boc-piperazine derivative + pyrimidine | DMF | 70-100°C | 16-24h | 60-75% | ,, |
Introduction of the tert-Butyl Carbamate Group
Method Overview:
The final step involves protecting the piperazine nitrogen with a tert-butyl carbamate group, often via reaction with di-tert-butyl dicarbonate (Boc₂O).
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base: Triethylamine or sodium bicarbonate.
- Temperature: Room temperature to 0°C for controlled addition.
- The Boc protection is highly efficient, yielding the final compound with high purity.
| Step | Reagents | Solvent | Temperature | Time | Yield | References |
|---|---|---|---|---|---|---|
| 5 | Boc₂O + base | DCM/THF | 0-25°C | 2-4h | 85-90% | , |
Summary of the Overall Synthetic Route
Notes and Considerations
- Reaction Optimization: Temperature, solvent choice, and molar ratios significantly influence yields and purity.
- Purification: Typically involves silica gel chromatography or recrystallization.
- Safety: Handling chlorinating agents and Boc₂O requires appropriate safety measures due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro or carbonyl groups, if present, can be reduced to amines or alcohols, respectively.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the chlorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate exhibit significant anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Properties :
- Neuropharmacological Effects :
Pharmacological Mechanisms
The pharmacological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of similar compounds on breast cancer cell lines, the tert-butyl derivative demonstrated IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antiviral Activity Against RSV
A recent investigation into the antiviral properties of this compound showed that it effectively reduced RSV titers in infected cell cultures. The study concluded that further development could lead to novel therapeutic options for RSV infections .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs and their distinguishing features:
Key Comparisons
Substituent Effects on Reactivity and Bioactivity :
- The 5-chloro-2-hydroxyphenyl group in the target compound contrasts with fluorinated benzyl/benzyloxy groups in pre-9b and pre-9i. Chlorine’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity may enhance target binding compared to fluorinated analogs, though fluorinated derivatives show higher synthetic yields (e.g., 79% for pre-9b vs. N/A for the target) .
- Brominated analogs (e.g., compound 25) exhibit moderate yields (77%) and demonstrated activity against microbial targets, suggesting halogen size impacts both synthesis and biological selectivity .
Piperazine Modifications: Methyl-piperazine derivatives (e.g., pre-9i) show reduced yields (24%) compared to non-methylated Boc-protected piperazines, likely due to steric hindrance during coupling reactions . The Boc group is a common protective strategy, as seen in LYMTAC intermediates (e.g., ), but its removal (e.g., via TFA) generates charged piperazine species with improved solubility for biological assays .
Biological Relevance: 5-HT2C agonists (e.g., pre-9b) prioritize fluorinated aromatic substituents for receptor affinity, whereas chloro-hydroxyphenyl groups may favor kinase or protease targeting due to their polar interactions .
Biological Activity
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)-pyrimidin-2-yl)piperazine-1-carboxylate (CAS No. 1235407-36-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 390.86 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a chloro-substituted phenol, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and hydroxyl groups on the phenolic ring enhances its binding affinity to specific targets, potentially modulating their activity.
Antitumor Activity
Studies have shown that this compound exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| MCF7 (Breast Cancer) | 12.3 | |
| HeLa (Cervical Cancer) | 9.8 |
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
In addition to antitumor effects, this compound has demonstrated antimicrobial properties. It was tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Efficacy : A recent study assessed the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapy.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, indicating good bioavailability which is crucial for therapeutic applications.
- SAR Analysis : Structure-activity relationship studies highlighted that modifications to the piperazine and pyrimidine rings significantly affect biological activity. For instance, substituents on the pyrimidine moiety were found to enhance potency against cancer cell lines.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can contradictory yield data be reconciled?
Synthesis typically involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrimidine derivatives. Key variables include:
- Solvent : 1,4-dioxane (reflux)
- Base : Potassium carbonate (K₂CO₃, 1.5–2.5 eq)
- Temperature : 110°C for 4–12 hours
- Molar ratios : Piperazine derivative in excess (1.5–2 eq) improves conversion Reported yields vary (78%–88.7%) due to differences in stoichiometry, precursor purity, or workup procedures. Systematic optimization via design of experiments (DoE) is recommended to resolve contradictions.
Q. How can NMR spectroscopy confirm structural integrity during synthesis?
Key ¹H NMR signals include:
- tert-butyl singlet: δ 1.49 ppm
- Piperazine protons: δ 3.44–3.84 ppm (multiplet)
- Pyrimidine protons: δ 6.53 (d, J = 5.1 Hz) and 8.16 ppm (d, J = 5.1 Hz) Deprotection (e.g., Boc removal) shifts NH signals to δ 8.5–9.5 ppm in CD₃OD . Use 2D techniques (HSQC, HMBC) to confirm connectivity.
Q. What purification strategies are effective for isolating this compound?
- Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1) achieves >99% purity
- Crystallization : Slow evaporation from DCM/hexane mixtures yields diffraction-quality crystals
- Workup : Extract with EtOAc (3×) and wash with brine to remove residual base
Advanced Research Questions
Q. What catalytic strategies enable functionalization of the pyrimidine core with sulfur-containing groups?
Photoredox/nickel dual catalysis achieves thioetherification at the pyrimidine 5-position:
Q. How do crystallographic challenges arise, and how can they be mitigated?
Challenges :
- Flexible tert-butyl and piperazine groups hinder crystal formation
- High-resolution data requires low thermal displacement (β < 93.513°) Solutions :
- Space group : Monoclinic P2₁/n with Z = 4
- Data collection : MoKα radiation (λ = 0.71073 Å), 293 K, 0.84 Å resolution
- Refinement : SHELXL-2018/3 achieves R₁ < 0.05 with anisotropic parameters
Q. How does the tert-Boc group influence structure-activity relationships (SAR) in related compounds?
- Solubility : Enhances lipophilicity during synthesis
- Deprotection : 50% TFA in DCM generates primary amines (2 h, 70% yield)
- Biological impact : Boc-protected analogs show 3–5× lower 5-HT₂C receptor activity (IC₅₀ = 120 nM vs. 25 nM) Monitor deprotection via LCMS ([M+H-100]⁺ fragments) .
Q. How can researchers resolve discrepancies in biological activity across derivative studies?
- Functional group placement : Pyrimidine 5-position modifications (e.g., Cl → Br) alter receptor binding
- Heterocyclic substituents : Isoxazole derivatives (e.g., compound 6f ) show improved selectivity (IC₅₀ = 141–143°C mp)
- SAR validation : Cross-validate using in cellulo assays (e.g., CYP121A1 inhibition)
Data Contradiction Analysis
Example : Conflicting synthesis yields (78% vs. 88.7%)
- Root causes :
- Stoichiometric imbalances (1:1.5 vs. 1:2.5 piperazine ratios)
- Purity of 5-chloro-2-hydroxyphenyl precursors (HPLC >99% vs. 95%)
- Workup variations (EtOAc vs. ether extraction)
- Resolution :
- Use in situ monitoring (HPLC/TLC) to track reaction progress
- Standardize anti-solvent crystallization (e.g., hexane dropwise addition)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
